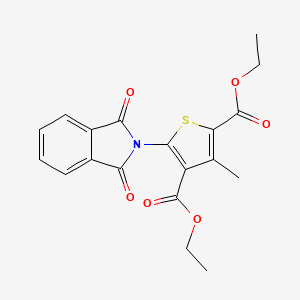

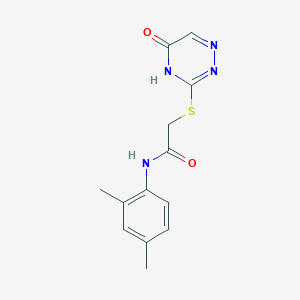

Diethyl 5-(1,3-dioxoisoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of isoindoline, a bicyclic compound consisting of a benzene ring fused to a seven-membered nitrogen-containing ring . The “1,3-dioxoisoindol-2-yl” part suggests the presence of an isoindoline ring with two carbonyl (C=O) groups at the 1 and 3 positions .

Synthesis Analysis

While specific synthesis methods for your compound were not found, a related compound, N-(1,3-Dioxoisoindol-2-yl)aminothiocarbohydrazide, has been synthesized from phthalic anhydride and thiocarbohydrazide . This might suggest a possible synthetic route for your compound.

Molecular Structure Analysis

The molecular structure of a similar compound, 2-{2-[2-(1,3-Dioxoisoindol-2-yl)eth-oxy]eth-yl}isoindole-1,3-dione, has been analyzed . The phthalimide fragments in this compound are almost planar, and the molecular and crystal structures are stabilized by weak intermolecular interactions .

Physical And Chemical Properties Analysis

A compound with a similar structure, 3-(1,3-dioxoisoindol-2-yl)benzoic acid, has a molecular weight of 267.236 Da . Another related compound, Dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-2,5-piperidinedicarboxylate, has a linear formula of C19H22N2O6 .

科学的研究の応用

Synthesis and Chemical Reactions

- The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane was studied, leading to a mixture of 2,3-dihydrothieno[3,4-b][1,4]-dioxine derivatives, showcasing the compound's potential in synthetic organic chemistry for creating sulfur-containing heterocycles (Holzer, Schmid, & Slatin, 1994).

Potential Radioprotective and Anticancer Agents

- Novel sulfur heterocyclic compounds, including derivatives of thiophene dicarboxylic acid, were synthesized and tested for their radioprotective and anticancer activities. Some compounds showed significant activities against EAC cells, indicating the potential medicinal chemistry applications of related compounds (Ghorab, Osman, Noaman, Heiba, & Zaher, 2006).

Electrochromic Properties

- A study on the copolymerization of a new compound with 3,4-ethylenedioxythiophene (EDOT) revealed multicolor electrochromic properties, suggesting the use of similar structures in the development of electrochromic devices or displays (Pamuk Algi, Öztaş, Tirkes, Cihaner, & Algi, 2013).

Coordination Chemistry and Stability Constants

- The study of stability constants of complexes with metals such as Cr(II) and Sr(II) involving similar ligands demonstrated the relevance of such compounds in coordination chemistry, potentially useful for understanding the reactivity pattern of metal ions (Tekade, Bajaj, Tale, Authankar, & Sadmake, 2018).

Antimicrobial Activities

- Synthesized derivatives of diethyl 4-(2-chloroquinolin-3-yl)-2,6-dimethylpyridine-3,5-dicarboxylates exhibited potent antimicrobial activities, indicating the potential of structurally related compounds in developing new antimicrobial agents (Kumar, Khanna, Kumar, Kumar, & Kamboj, 2017).

作用機序

Target of Action

Compounds with similar structures, such as 3-(1,3-dioxoisoindolin-2-yl)propanal , have been studied, but their specific targets are still under investigation.

Mode of Action

Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting a potential interaction with various biological targets.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that they may affect a wide range of biochemical pathways.

Result of Action

Indole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

特性

IUPAC Name |

diethyl 5-(1,3-dioxoisoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S/c1-4-25-18(23)13-10(3)14(19(24)26-5-2)27-17(13)20-15(21)11-8-6-7-9-12(11)16(20)22/h6-9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCJMUPDPHFYID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 5-(1,3-dioxoisoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2797913.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797919.png)

![5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797920.png)

![(E)-3-(2,5-difluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2797922.png)

![4-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzenesulfonyl fluoride](/img/structure/B2797923.png)

![2-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2797928.png)

![N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2797931.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2797933.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797934.png)